Anthracene-1-sulfonic Acid Anthracene-1-sulfonic Acid
Brand Name: Vulcanchem
CAS No.: 15100-52-4
VCID: VC20955411
InChI: InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H,15,16,17)
SMILES: C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O
Molecular Formula: C14H10O3S
Molecular Weight: 258.29 g/mol

Anthracene-1-sulfonic Acid

CAS No.: 15100-52-4

Cat. No.: VC20955411

Molecular Formula: C14H10O3S

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

Anthracene-1-sulfonic Acid - 15100-52-4

Specification

CAS No. 15100-52-4
Molecular Formula C14H10O3S
Molecular Weight 258.29 g/mol
IUPAC Name anthracene-1-sulfonic acid
Standard InChI InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H,15,16,17)
Standard InChI Key ILFFFKFZHRGICY-UHFFFAOYSA-N
SMILES C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O

Introduction

Chemical Structure and Identification

Anthracene-1-sulfonic acid is characterized by a sulfonic acid group (-SO₃H) attached at the 1-position of the anthracene backbone. The compound has several key identifiers that distinguish it in chemical databases and literature:

PropertyValue
Molecular FormulaC₁₄H₁₀O₃S
Molecular Weight258.29 g/mol
CAS Number15100-52-4
IUPAC Nameanthracene-1-sulfonic acid
InChIInChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H,15,16,17)
InChIKeyILFFFKFZHRGICY-UHFFFAOYSA-N
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O
The compound consists of an anthracene core (three fused benzene rings) with a single sulfonic acid group, giving it distinct chemical properties compared to both unsubstituted anthracene and other sulfonated derivatives .

Physical and Chemical Properties

Anthracene-1-sulfonic acid possesses specific physical and chemical properties that influence its behavior in various chemical environments:

Physicochemical Properties

PropertyValue
XLogP3-AA3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass258.03506535 Da
Topological Polar Surface Area62.8 Ų
Complexity398
The sulfonic acid group substantially increases the polarity and water solubility of the otherwise hydrophobic anthracene structure. The presence of this functional group also affects the acid-base behavior of the compound, with the sulfonic acid having high acidity (low pKa) .

Solubility Profile

The compound exhibits moderate solubility in polar solvents, particularly in water where solubility increases at higher pH due to ionization of the sulfonic acid group. Its solubility in organic solvents follows a pattern typical of aromatic sulfonic acids, with greater solubility in polar solvents like methanol and acetone compared to non-polar solvents such as hexane or toluene .

Synthesis Methods

Direct Sulfonation of Anthracene

The primary method for synthesizing anthracene-1-sulfonic acid involves direct sulfonation of anthracene through electrophilic aromatic substitution reactions. Several variations of this approach have been documented:

Sulfonation in Neutral or Basic Solvents

When anthracene reacts with chlorosulphuric acid in neutral or basic solvents (such as chloroform, dioxan, or pyridine-isoparaffin mixtures), it produces anthracene-1-sulfonic acid along with anthracene-2-sulfonic acid and anthracene-9-sulfonic acid. The reaction also generates anthracenedisulphonic acids, 9-chloroanthracene, 9,9′-bianthryl, and anthracene polymers .
In basic systems, an important distinction exists: sulfonation at the 9-position is reversible, while sulfonation at the 1- and 2-positions is irreversible. This selective reversibility can be exploited for controlling product distribution .

Sulfonation in Acetic Acid and Related Solvents

Alternative synthetic routes use:

  • Sulphuric acid with acetyl chloride

  • Chlorosulphuric acid with acetic acid
    These reactions produce anthracene-1-sulfonic acid and anthracene-2-sulfonic acid as primary products, alongside various anthracenedisulphonic acids and small amounts of 9-chloroanthracene derivatives. Temperature plays a crucial role in product distribution, with higher temperatures favoring the formation of the 2-isomer and disulfonic acids .

Reaction Parameters Affecting Product Distribution

ParameterEffect on Product Distribution
TemperatureHigher temperatures increase proportion of 2-sulfonic acid and disulfonic acids
Solvent SystemBasic solvents allow reversible sulfonation at 9-position
Reaction DurationLonger reactions favor multiple sulfonation (disulfonic acids)
Catalyst/PromoterInfluences regioselectivity and reaction rate
ConcentrationHigher concentrations may favor polymer formation
Research indicates that careful control of these parameters allows for selective synthesis of the desired isomer, although complete selectivity remains challenging .

Analytical Characterization

Anthracene-1-sulfonic acid can be characterized using various analytical techniques:

Spectroscopic Methods

  • ¹H NMR Spectroscopy: Provides information about the position of sulfonation on the anthracene ring through characteristic chemical shifts of aromatic protons

  • ¹³C NMR Spectroscopy: Confirms carbon framework and substitution patterns

  • FT-IR Spectroscopy: Reveals distinctive sulfonic acid group vibrations (S=O stretching) at approximately 1150-1350 cm⁻¹

  • UV-Vis Spectroscopy: Exhibits characteristic absorption bands different from unsubstituted anthracene

Chromatographic Analysis

HPLC with UV detection serves as the primary method for quantitative analysis and purity determination of anthracene-1-sulfonic acid, allowing separation from positional isomers (2- and 9-sulfonic acids) and disulfonic acid derivatives .

Applications and Chemical Transformations

Chemical Intermediates

Anthracene-1-sulfonic acid serves as an important precursor in organic synthesis pathways, particularly in:

  • Dye synthesis and pigment manufacturing

  • Pharmaceutical intermediate production

  • Preparative organic chemistry for polycyclic compounds
    The sulfonic acid group provides a versatile handle for further transformations, including potential conversion to sulfonyl chlorides, sulfonamides, and other sulfur-containing functional derivatives .

Material Science Applications

A particularly significant application involves the development of sulfonic acid functionalized anthracene-derived conjugated porous organic polymers (AnPOP-SO₃H). These materials are synthesized through:

  • Friedel-Crafts alkylation of anthracene using formaldehyde dimethyl acetal as a cross-linker

  • Anhydrous FeCl₃ as a promoter

  • Sulfonation of aromatic rings using chlorosulfonic acid under controlled conditions
    The resulting materials exhibit excellent properties as metal-free catalysts for acetalization reactions of bio-glycerol with various aldehydes and ketones under environmentally favorable conditions (solvent-free, ambient temperature) .

Comparative Analysis with Related Compounds

Positional Isomers of Anthracene Sulfonic Acids

IsomerKey CharacteristicsFormation Conditions
Anthracene-1-sulfonic acidMajor product in most sulfonation conditionsVarious sulfonation methods
Anthracene-2-sulfonic acidThermodynamically favored at high temperaturesHigher temperature sulfonation
Anthracene-9-sulfonic acidReversible formation in basic conditionsBasic sulfonation conditions
These positional isomers represent important alternatives with differing reactivities and applications .

Oxidized Derivatives

1-Anthraquinonesulfonic acid (CAS: 82-49-5) represents an oxidized derivative of anthracene-1-sulfonic acid with distinctive properties:

PropertyAnthracene-1-sulfonic acid1-Anthraquinonesulfonic acid
Molecular FormulaC₁₄H₁₀O₃SC₁₄H₈O₅S
Molecular Weight258.29 g/mol288.28 g/mol
StructureSulfonic acid on anthraceneSulfonic acid on anthraquinone (with C=O groups at 9,10 positions)
ApplicationsChemical intermediate, polymer synthesisDye manufacturing, redox indicators
The oxidized derivative contains carbonyl groups at the 9,10-positions that significantly alter its electronic properties and reactivity compared to the parent compound .

Research Applications and Future Directions

Current research involving anthracene-1-sulfonic acid focuses on:

Advanced Materials Development

The integration of anthracene-1-sulfonic acid and its derivatives into porous organic frameworks represents a significant advancement in heterogeneous catalysis. The distinct advantage of these materials lies in their:

  • High surface area with accessible acid sites

  • Tunable pore structure

  • Recyclability as catalysts

  • Thermal and chemical stability

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